molecular formula C23H17F4N5O3S B11211103 N-((4-(4-fluorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((4-(4-fluorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11211103
M. Wt: 519.5 g/mol
InChI Key: CEUGQTBUUMMTKQ-UHFFFAOYSA-N
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Description

N-{[4-(4-FLUOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a furan ring, and multiple fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-FLUOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorophenyl and 2-trifluoromethylphenyl derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and coupling reactions, to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are utilized to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-FLUOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[4-(4-FLUOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its fluorinated phenyl groups and triazole ring make it a candidate for developing advanced materials with specific properties.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{[4-(4-FLUOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and fluorinated phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-CHLOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE
  • N-{[4-(4-BROMOPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-{[4-(4-FLUOROPHENYL)-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorinated and triazole moieties enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H17F4N5O3S

Molecular Weight

519.5 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H17F4N5O3S/c24-14-7-9-15(10-8-14)32-19(12-28-21(34)18-6-3-11-35-18)30-31-22(32)36-13-20(33)29-17-5-2-1-4-16(17)23(25,26)27/h1-11H,12-13H2,(H,28,34)(H,29,33)

InChI Key

CEUGQTBUUMMTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4

Origin of Product

United States

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